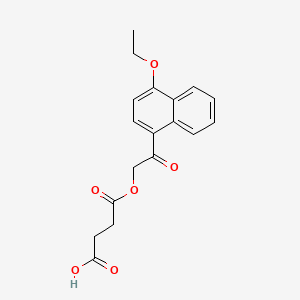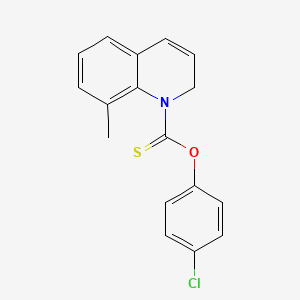
O-(4-Chlorophenyl) 8-methylquinoline-1(2H)-carbothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-(4-Chlorophenyl) 8-methylquinoline-1(2H)-carbothioate is a compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-(4-Chlorophenyl) 8-methylquinoline-1(2H)-carbothioate typically involves the Skraup synthesis, which is a classical method for preparing quinoline derivatives. This method involves the following steps:
Michael Addition: The aniline nitrogen reacts with propenal.
Electrophilic Aromatic Substitution: The intermediate undergoes substitution.
Dehydration and Oxidation: The final steps involve dehydration and oxidation to form the quinoline ring.
Industrial Production Methods
Industrial production of quinoline derivatives often employs greener chemical processes and transition metal-free catalyzed methods. These methods are designed to be more environmentally friendly and cost-effective .
Análisis De Reacciones Químicas
Types of Reactions
O-(4-Chlorophenyl) 8-methylquinoline-1(2H)-carbothioate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide, while reduction may produce a dihydroquinoline derivative .
Aplicaciones Científicas De Investigación
O-(4-Chlorophenyl) 8-methylquinoline-1(2H)-carbothioate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, catalysts, and materials.
Mecanismo De Acción
The mechanism of action of O-(4-Chlorophenyl) 8-methylquinoline-1(2H)-carbothioate involves its interaction with specific molecular targets. For instance, it may inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . The compound’s effects are mediated through various pathways, including oxidative stress and apoptosis induction.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(((2-fluorophenyl)amino)methyl)-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione
- 3-(((4-chlorophenyl)amino)methyl)-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione
Uniqueness
O-(4-Chlorophenyl) 8-methylquinoline-1(2H)-carbothioate stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its chlorophenyl group enhances its antimicrobial properties, making it a valuable compound for further research and development .
Propiedades
Número CAS |
58959-97-0 |
|---|---|
Fórmula molecular |
C17H14ClNOS |
Peso molecular |
315.8 g/mol |
Nombre IUPAC |
O-(4-chlorophenyl) 8-methyl-2H-quinoline-1-carbothioate |
InChI |
InChI=1S/C17H14ClNOS/c1-12-4-2-5-13-6-3-11-19(16(12)13)17(21)20-15-9-7-14(18)8-10-15/h2-10H,11H2,1H3 |
Clave InChI |
VCPZLJTUONANKC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)C=CCN2C(=S)OC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(4-Chlorophenyl)pentyl]imidazole;nitric acid](/img/structure/B14604693.png)
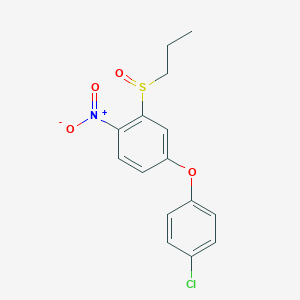
![2-(Ethyl{4-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]phenyl}amino)ethan-1-ol](/img/structure/B14604703.png)
![N-[(4-bromobenzenecarbothioyl)carbamoyl]naphthalene-1-carboxamide](/img/structure/B14604709.png)
![3-Ethyl-2-[3-(pyridin-2-yl)prop-2-en-1-ylidene]-2,3-dihydro-1,3-benzothiazole](/img/structure/B14604717.png)
![Ethyl 2-[chloro(dimethyl)silyl]propanoate](/img/structure/B14604733.png)
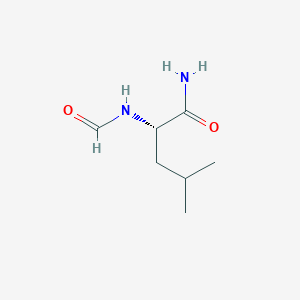

![N,N'-Dimethyl-N-(4-oxo-4,6-dihydrofuro[3,4-d][1,3]thiazol-2-yl)urea](/img/structure/B14604751.png)
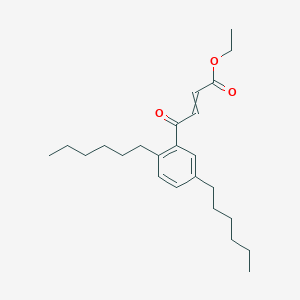
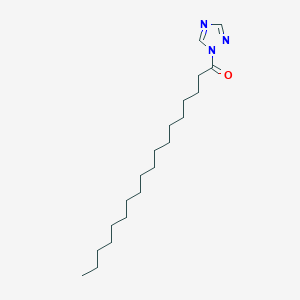
![2-[1-(4-Methylphenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14604781.png)

